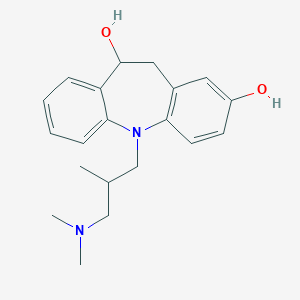

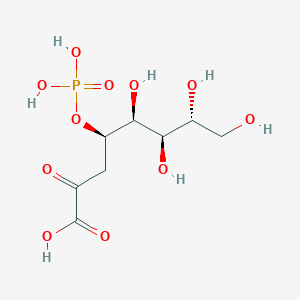

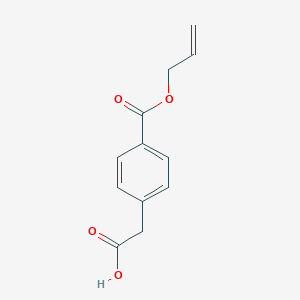

![molecular formula C23H32N2O5 B125885 ラニプリル不純物N [EP] CAS No. 129939-63-5](/img/structure/B125885.png)

ラニプリル不純物N [EP]

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2R,3aR,6aR)-1-((2S)-2-(((1S)-1-(Ethoxycarbonyl)-3-phenylpropyl)amino)propanoyl)octahydrocyclopenta(b)pyrrole-2-carboxylic acid, also known as (2R,3aR,6aR)-1-((2S)-2-(((1S)-1-(Ethoxycarbonyl)-3-phenylpropyl)amino)propanoyl)octahydrocyclopenta(b)pyrrole-2-carboxylic acid, is a useful research compound. Its molecular formula is C23H32N2O5 and its molecular weight is 416.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2R,3aR,6aR)-1-((2S)-2-(((1S)-1-(Ethoxycarbonyl)-3-phenylpropyl)amino)propanoyl)octahydrocyclopenta(b)pyrrole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3aR,6aR)-1-((2S)-2-(((1S)-1-(Ethoxycarbonyl)-3-phenylpropyl)amino)propanoyl)octahydrocyclopenta(b)pyrrole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品製造における品質管理と品質保証

ラニプリル不純物N [EP]は、品質管理(QC)および品質保証(QA)プロセスにおいて、ラニプリルおよび関連製剤の商業生産中に使用されます 。この不純物の存在と量は、最終医薬品製品の純度と効力を確保するために重要なパラメータです。

規制遵守と医薬品承認

この化合物は、FDAなどの規制当局への新薬承認申請(ANDA)提出プロセスにおいて重要な役割を果たします 。これは、医薬品の分析プロファイルを明確にし、承認に必要な基準への準拠を保証するために不可欠です。

薬局方参照標準

ラニプリル不純物N [EP]は、欧州薬局方(EP)参照標準 として機能します。これは、EPモノグラフに従って、医薬品製品の識別、純度試験、またはアッセイに使用されます。EPモノグラフは、欧州の医薬品および医薬品に関する権威ある基準です。

医薬品分解経路の研究

この化合物は、ラニプリルの分解経路を理解するための科学的研究で使用されています。 これは、医薬品の安定性と保存期間を決定するために不可欠な分解生成物の同定と特性評価に役立ちます 。

合成と構造解明

研究者は、ラニプリル不純物N [EP]を使用して、ラニプリル錠剤中に見られる不純物を合成し、構造を解明しています。 これには、高速液体クロマトグラフィー(HPLC)、液体クロマトグラフィー質量分析(LC-MS)、核磁気共鳴(NMR)、および赤外分光法(IR)などの高度な分析技術が含まれます 。

毒性試験

この化合物は、ラニプリルとその不純物の安全性プロファイルを評価するための毒性試験に使用されます。 これらの試験は、最終製品における不純物の許容レベルを決定するために不可欠です 。

分析方法の開発

ラニプリル不純物N [EP]は、医薬品中の不純物の検出と定量のための新しい分析方法の開発に役立ちます。 これには、品質管理目的のためのより感度が高く正確なアッセイの作成が含まれます 。

作用機序

Target of Action

Ramipril impurity N [EP], also known as (2R,3aR,6aR)-1-((2S)-2-(((1S)-1-(Ethoxycarbonyl)-3-phenylpropyl)amino)propanoyl)octahydrocyclopenta(b)pyrrole-2-carboxylic acid, is a derivative of Ramipril . The primary target of Ramipril and its derivatives is the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure .

Biochemical Pathways

The inhibition of ACE impacts the RAAS pathway . With reduced levels of angiotensin II, the vasoconstriction is decreased, and less aldosterone is released . This leads to a decrease in blood volume and blood pressure . The degradation of Ramipril occurs mainly via two pathways: the hydrolysis to rampiril diacid and the cyclization to rampiril diketopiperazine .

Pharmacokinetics

Ramipril is a prodrug that undergoes de-esterification in the liver to form its active metabolite, ramiprilat . It rapidly distributes to all tissues, with the liver, kidneys, and lungs showing markedly higher concentrations of the drug than the blood . After absorption from the gastrointestinal tract, rapid hydrolysis of ramipril occurs in the liver . In the therapeutic concentration range, protein binding of ramipril and ramiprilat is 73% and 56%, respectively . Most of the drug is excreted in the urine as ramiprilat and the glucuronate conjugate of ramiprilat .

Action Environment

The stability of Ramipril impurity N [EP] can be influenced by environmental factors. For instance, Ramipril is vulnerable to changes in relative air humidity, suggesting that it must be protected from moisture . Additionally, the tableting process can deteriorate its stability, emphasizing the need for appropriate immediate packaging . Therefore, these factors should be considered when handling and storing Ramipril impurity N [EP].

生化学分析

Biochemical Properties

It is known that Ramipril, the parent compound, is metabolized to ramiprilat in the liver and, to a lesser extent, kidneys . Ramiprilat is a potent, competitive inhibitor of ACE, the enzyme responsible for the conversion of angiotensin I (ATI) to angiotensin II (ATII) . ATII regulates blood pressure and is a key component of the renin-angiotensin-aldosterone system (RAAS) .

Cellular Effects

Ramipril, the parent compound, is known to have significant effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Ramipril, the parent compound, inhibits the RAAS system by binding to and inhibiting ACE, thereby preventing the conversion of angiotensin I to angiotensin II . As plasma levels of angiotensin II fall, less activation of the G-protein coupled receptors angiotensin receptor I (AT1R) and angiotensin receptor II (AT2R) occurs .

Temporal Effects in Laboratory Settings

It is known that Ramipril, the parent compound, rapidly distributes to all tissues, with the liver, kidneys, and lungs showing markedly higher concentrations of the drug than the blood .

Dosage Effects in Animal Models

Ramipril, the parent compound, has been studied in various animal models of hypertension and has shown to lower blood pressure .

Metabolic Pathways

Ramipril, the parent compound, is known to be metabolized to ramiprilat in the liver and, to a lesser extent, kidneys .

Transport and Distribution

Ramipril, the parent compound, is known to rapidly distribute to all tissues, with the liver, kidneys, and lungs showing markedly higher concentrations of the drug than the blood .

Subcellular Localization

It is known that Ramipril, the parent compound, rapidly distributes to all tissues, with the liver, kidneys, and lungs showing markedly higher concentrations of the drug than the blood .

特性

IUPAC Name |

(2R,3aR,6aR)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17+,18-,19+,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDACQVRGBOVJII-ABHMUUKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H]3CCC[C@@H]3C[C@@H]2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129939-63-5 |

Source

|

| Record name | Ramipril impurity N [EP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129939635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RAMIPRIL ISOMER, (S,S,R,R,R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFY4AI76OW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

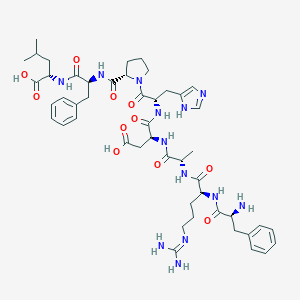

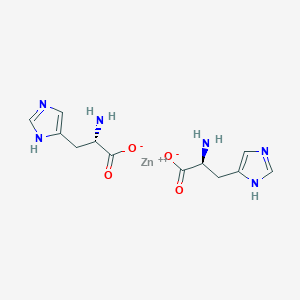

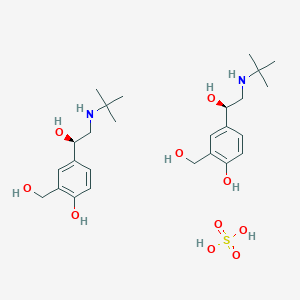

![N-[(4-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B125820.png)

![2-[[2-[2-[[2-[Bis(carboxymethyl)amino]-2-oxoethyl]-(2-tetradecanoyloxyethyl)amino]ethyl-(2-tetradecanoyloxyethyl)amino]acetyl]-(carboxymethyl)amino]acetic acid](/img/structure/B125824.png)